molecular formula C14H10ClN3O3S B409952 N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide CAS No. 333741-80-3

N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B409952
CAS No.: 333741-80-3
M. Wt: 335.8g/mol
InChI Key: KUYGEDKIDWOEBC-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-nitrophenyl)carbamothioyl]benzamide is a synthetic benzamide derivative supplied as a high-purity compound for research and development purposes. This molecule features a thiourea bridge, which is a key functional group in medicinal chemistry known to facilitate hydrogen bonding with biological targets . The structure incorporates both chloro and nitro substituents on the aniline ring, modifications often used in drug discovery to fine-tune the compound's electronic properties, binding affinity, and metabolic stability . Researchers can leverage this compound as a valuable chemical intermediate or as a core scaffold for the design and synthesis of novel small-molecule libraries. Its structural motifs suggest potential for investigating a range of biological activities, which may include enzyme inhibition . This product is intended for laboratory research use by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-11-7-6-10(8-12(11)18(20)21)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYGEDKIDWOEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Additives

No catalysts are explicitly mentioned in the reviewed methods. However, the use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) could potentially accelerate aroyl isothiocyanate formation, as seen in analogous syntheses.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy: The presence of C=S (1155 cm⁻¹) and C=O (1691 cm⁻¹) bonds confirms thiourea and benzamide functionalities.

  • ¹H NMR: Aromatic proton splitting patterns and the sec-amide NH signal (δ 12.62) validate the structure.

  • Mass Spectrometry: Molecular ion peak at m/z 335 aligns with the theoretical molecular weight.

Purity Assessment

Thin-layer chromatography (TLC) using toluene:acetone (8:2) confirmed single-spot purity (Rf = 0.72).

Challenges and Mitigation Strategies

Byproduct Formation

Competitive hydrolysis of aroyl isothiocyanate to benzamide is a known side reaction. Strategies to minimize this include:

  • Anhydrous Conditions: Rigorous solvent drying.

  • Controlled Temperature: Avoidance of excessive reflux temperatures.

Low Yields in Scale-Up

Scaling the reaction from milligram to gram quantities may reduce yields due to inefficient heat transfer. Microwave reactors or flow chemistry systems could address this.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeEquipment
Conventional753 hoursReflux apparatus
Microwave80*15 minutesMicrowave reactor
AcetonitrileN/A2 hoursNitrogen line

*Reported for analogous derivatives.

Industrial Feasibility and Cost Considerations

  • Raw Material Cost: 4-Chlorobenzoyl chloride (~$120/kg) and 4-chloro-3-nitroaniline (~$200/kg) are commercially available but moderately expensive.

  • Process Economics: Microwave-assisted synthesis reduces energy costs by 40% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiourea moiety plays a crucial role in its binding affinity and specificity. Additionally, the nitro and chloro substituents contribute to its overall reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiourea benzamide derivatives exhibit significant variations in properties depending on substituent type, position, and molecular geometry. Below is a systematic comparison:

Urease Inhibition
  • N-[[3-Chloro-2-Methylphenyl]Carbamothioyl]Benzamide Derivatives (e.g., 4e, 4h–j):
    • Nitro (4e) and chloro (4h–j) substituents on the benzamide ring enhance urease inhibitory activity.
    • IC₅₀ values range from 0.0019–0.0532 µM , significantly lower than the reference thiourea (IC₅₀ = 4.7455 µM) .
  • Target Compound : The 3-nitro and 4-chloro groups on the phenyl ring may similarly enhance enzyme binding but require experimental validation.
Antitubercular Activity
  • 2-Chloro-N-(Methyl(1-Phenylethyl)Carbamothioyl)Benzamide (79) :
    • Exhibits the highest activity against M. tuberculosis strains (H37Rv, drug-resistant variants) among five analogs. Activity is attributed to the chloro substituent and branched alkyl groups .
  • Target Compound : The 4-chloro-3-nitro configuration may improve interactions with M. tuberculosis targets like InhA, though steric effects from the nitro group could reduce efficacy compared to smaller substituents.
Anticancer Activity
  • N-([4-Chlorophenyl]Carbamothioyl)-4-Fluorobenzamide (L1) :
    • Shows moderate activity against PC3 (prostate) and HepG2 (liver) cancer cells. Copper and platinum complexes of L1 exhibit enhanced cytotoxicity, with IC₅₀ values reduced by 30–50% compared to the ligand alone .
  • N-((3-Nitrophenyl)Carbamothioyl)Benzamide (L1) :
    • Copper complexes demonstrate strong binding to breast cancer proteins (e.g., MCF-7) in molecular docking studies .
  • Target Compound : The 3-nitro group may improve DNA intercalation or kinase inhibition, similar to nitrophenyl derivatives in other studies .

Substituent Position and Corrosion Inhibition

  • N-((3-Chlorophenyl)Carbamothioyl)Benzamide (T1) vs. N-((4-Chlorophenyl)Carbamothioyl)Benzamide (T2) :
    • T2 (para-chloro) exhibits 73% inhibition efficiency in 1M H₂SO₄, outperforming T1 (meta-chloro, 55%). The para position allows better adsorption on mild steel surfaces due to optimized electron-withdrawing effects .

Structural and Computational Insights

  • Docking scores (-4.97 kcal/mol) surpass reference drugs like Tenofovir .
  • Target Compound : The 3-nitro group may strengthen interactions with catalytic residues in enzymes or receptors, though steric hindrance could offset benefits.

Biological Activity

N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzamide backbone with a carbamothioyl group and substituents that include a chloro and nitro group. Its molecular formula is C14H10ClN3O3SC_{14}H_{10}ClN_{3}O_{3}S, with a molecular weight of approximately 335.76 g/mol. The presence of these functional groups contributes to its biological reactivity and potential efficacy as a therapeutic agent.

The compound's mechanism of action primarily involves its interaction with specific enzymes and molecular targets. It has been shown to act as an enzyme inhibitor , binding to active sites and disrupting normal enzymatic functions. The thiourea moiety in the structure is critical for its binding affinity, while the nitro and chloro substituents enhance its overall reactivity and biological activity.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Studies indicate that it targets the phosphatidylinositol-3 kinase (PI3K) pathway, which is frequently dysregulated in cancer cells. Modifications to the compound have led to enhanced stability and efficacy against various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast Cancer)15PI3K inhibition
BHeLa (Cervical Cancer)20Apoptosis induction
CA549 (Lung Cancer)10Cell cycle arrest

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results suggest it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Study 1: In Vitro Evaluation

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells significantly compared to control groups. For instance, in a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent.

Case Study 2: In Vivo Testing

In vivo experiments using animal models have shown promising results regarding the anti-inflammatory effects of the compound. In a carrageenan-induced paw edema model, this compound exhibited significant reductions in edema size compared to control treatments, suggesting anti-inflammatory properties that could complement its anticancer effects .

Q & A

Basic Research Question

  • Data Collection : Single-crystal X-ray diffraction (Bruker APEX II CCD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Superflip (charge-flipping algorithm) and Olex2 for initial phase determination .
  • Refinement : SHELXL for least-squares refinement, addressing thermal parameters and disorder. Hydrogen bonds are modeled using restraints .
  • Validation : CCDC deposition (e.g., CIF file) and PLATON checks for missed symmetry .

How can discrepancies between experimental (XRD) and DFT-optimized molecular geometries be resolved?

Advanced Research Question
Discrepancies arise due to crystal packing effects (e.g., intermolecular H-bonds) absent in gas-phase DFT. Methodological steps include:

  • DFT Level : B3LYP/6-311G(d,p) for geometry optimization .
  • RMSD Analysis : Compare bond lengths/angles (e.g., C–S bond: XRD = 1.68 Å vs. DFT = 1.71 Å) .
  • Energy Decomposition : SAPT (Symmetry-Adapted Perturbation Theory) quantifies packing forces .

What role do Hirshfeld surface and energy framework analyses play in understanding intermolecular interactions?

Advanced Research Question

  • Hirshfeld Surface : Maps contact distances (dnorm) to identify H-bond donors (N–H···O, ~2.2 Å) and acceptors (C=O···H–C, ~2.5 Å) .
  • Fingerprint Plots : Quantify interaction contributions (e.g., H···H = 45%, H···O/N = 25%) .
  • Energy Frameworks : Coulombic (electrostatic), dispersion, and total energy models prioritize dominant interactions (e.g., π-stacking vs. H-bonding) .

How is molecular docking used to evaluate this compound’s antiviral activity against proteases?

Advanced Research Question

  • Target : COVID-19 Mpro (PDB: 6LU7) or similar viral proteases .
  • Protocol : AutoDock Vina with Lamarckian GA, grid box centered on catalytic dyad (Cys145–His41) .
  • Key Interactions :
    • Hydrogen bonds with Lys137 (ΔG = -4.97 kcal/mol) .
    • Hydrophobic contacts with Leu286/Pro39 .
  • Validation : RMSD < 2.0 Å from co-crystallized ligands (e.g., N3 inhibitor) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Assay Variability : Compare IC50 values under consistent conditions (e.g., pH, cell lines) .
  • MD Simulations : 100-ns trajectories to assess binding stability (e.g., RMSF < 1.5 Å for ligand–protein complexes) .
  • SAR Studies : Modify substituents (e.g., nitro → amino) to isolate pharmacophoric groups .

What computational methods are used to predict nonlinear optical (NLO) properties?

Advanced Research Question

  • Polarizability : DFT-derived dipole moment (μ) and hyperpolarizability (β) using CAM-B3LYP .
  • NBO Analysis : Charge transfer via LP(S) → σ*(C–N) interactions enhances β .
  • Comparison : Experimental SHG (second-harmonic generation) vs. theoretical β values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
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N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.